molecular formula C14H16O2 B100050 6-tert-Butyl-4-methylcoumarin CAS No. 17874-32-7

6-tert-Butyl-4-methylcoumarin

Cat. No. B100050
CAS RN: 17874-32-7
M. Wt: 216.27 g/mol
InChI Key: BVQZHRREUVIRFZ-UHFFFAOYSA-N
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Description

6-tert-Butyl-4-methylcoumarin (6-TBM) is a coumarin-type compound that has been widely used in scientific research due to its unique properties and potential applications. 6-TBM has been studied for its ability to act as a fluorescent indicator in a variety of biochemical, physiological, and cellular processes.

Scientific Research Applications

Synthesis and Derivative Formation

6-tert-Butyl-4-methylcoumarin has been a subject of interest in the synthesis of new chemical compounds. Voss, Edler, and Adiwidjaja (2007) detailed the preparation of this compound and its derivatives like thiocoumarins and dithiocoumarins from tert-butylphenols and diketene. The synthesis process involved structural confirmation through NMR spectroscopy and X-ray analysis, signifying its potential in chemical research and development (Voss, Edler, & Adiwidjaja, 2007).

Antioxidant and Biological Activities

A study by Popova, Shevchenko, Chukicheva, and Kutchin (2019) explored the antioxidant and biological properties of coumarins with tert-butyl and terpene substituents. Their research found that derivatives of 4-methylcoumarin with monoterpene moieties exhibited high antioxidant activities, highlighting the compound's potential in biological and pharmaceutical applications (Popova, Shevchenko, Chukicheva, & Kutchin, 2019).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of this compound and its derivatives have also been investigated. Soyer Can, Kaya, Durmuş, and Bulut (2016) synthesized novel compounds with this coumarin and studied their properties in solutions, revealing their potential in photodynamic therapy and other light-sensitive applications (Soyer Can, Kaya, Durmuş, & Bulut, 2016).

Environmental and Analytical Chemistry

This compound finds application in environmental and analytical chemistry as well. Chavali, Gunda, Naicker, and Mitra (2015) developed a novel fluorogenic compound for rapid detection of fluoride in potable water, demonstrating its utility in environmental monitoring and public health (Chavali, Gunda, Naicker, & Mitra, 2015).

Antifungal Activity

Research on this compound also extends to its antifungal properties. Singh, Gupta, Malik, and Kataria (1987) synthesized and tested derivatives for their toxicity towards phytopathogenic fungi, indicating its potential use in agricultural fungicides (Singh, Gupta, Malik, & Kataria, 1987).

properties

IUPAC Name

6-tert-butyl-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-9-7-13(15)16-12-6-5-10(8-11(9)12)14(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQZHRREUVIRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170534
Record name 6-t-Butyl-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17874-32-7
Record name 6-t-Butyl-4-methylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017874327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17874-32-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-t-Butyl-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 6-tert-Butyl-4-methylcoumarin in the context of the provided research?

A: The research paper [] investigates the role of Trichoderma harzianum (TRIC8) in protecting sunflower plants against downy mildew disease caused by Plasmopara halstedii. The study identified this compound as one of the metabolites specifically present in sunflower roots treated with TRIC8. While the study doesn't delve into the specific function of this compound, its unique presence in TRIC8-treated roots suggests a potential role in the observed enhanced disease resistance and growth promotion. Further research is needed to elucidate its specific mechanism of action in this context.

Q2: Is there any connection between this compound and the other research paper focusing on Ferula communis?

A: Interestingly, this compound is also mentioned in the second research paper [], which focuses on characterizing the chemical composition of different parts of the Ferula communis plant. This study found this compound as a major component of the essential oil extracted from Ferula communis stems. Although the study doesn't directly investigate the biological activity of this compound, it highlights its presence as a potentially significant constituent in Ferula communis.

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